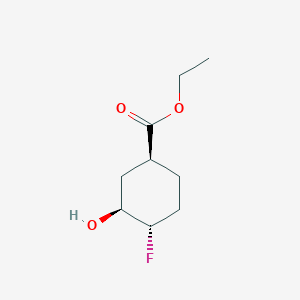

Ethyl (1s,3s,4s)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

Description

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 2165650-19-9) is a fluorinated cyclohexane derivative with a molecular formula of C₉H₁₅FO₃ and a molecular weight of 190.21 g/mol . It features a cyclohexane ring substituted with a hydroxyl (-OH) group at position 3, a fluorine atom at position 4, and an ethyl ester (-COOEt) at position 1, all in a stereospecific (1S,3S,4S) configuration. This compound is commercially available with ≥97% purity and is primarily used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNXUUXPCOSIOS-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1s,3s,4s)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective epoxidation of unsaturated cyclic β-amino acid derivatives, followed by a regioselective fluoride opening of oxiranes. This method utilizes reagents such as Deoxofluor and XtalFluor-E to achieve the desired fluorination . The reaction conditions are carefully controlled to ensure high stereoselectivity and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1s,3s,4s)-4-fluoro-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce a de-fluorinated or de-hydroxylated compound.

Scientific Research Applications

Ethyl (1s,3s,4s)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique stereochemistry.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl (1s,3s,4s)-4-fluoro-3-hydroxycyclohexane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry | Functional Groups |

|---|---|---|---|---|---|

| Ethyl (1S,3S,4S)-4-Fluoro-3-Hydroxycyclohexane-1-Carboxylate | C₉H₁₅FO₃ | 190.21 | -F, -OH, -COOEt | (1S,3S,4S) | Ester, Alcohol, Fluoride |

| Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexane-1-Carboxylate HCl | C₉H₁₈ClNO₃ | 223.69 | -NH₂, -OH, -COOEt | (1S,3R,4R) | Ester, Alcohol, Amine |

| Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-Carboxylate | C₂₁H₁₇ClFNO₃ | 385.81 | -Cl, -F, =O, -COOEt | N/A | Ester, Ketone, Aromatic |

| Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-Hydroxybicyclo[3.1.0]hexanecarboxylate | C₁₂H₁₈O₅ | 242.27 | -O-(Isopropylidene), -OH, -COOEt | (1S,2R,3S,4S,5S) | Ester, Ether, Alcohol |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate, and what critical parameters influence yield and stereochemical purity?

- The compound is synthesized via stereoselective methods such as Michael addition or hydroxylation/fluorination of cyclohexene precursors. For example, describes a Michael addition of ethyl acetoacetate to chalcones under basic conditions (10% NaOH in ethanol, reflux) to form similar cyclohexene carboxylates. Key parameters include reaction temperature, pH, and solvent choice to minimize epimerization and ensure stereochemical fidelity . Purification often involves chromatography (e.g., silica gel) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm stereochemistry and fluorine placement (e.g., coupling constants for axial/equatorial substituents) .

- X-ray Crystallography : Resolves absolute configuration, as shown in for related cyclohexene derivatives, where puckering parameters (Q, θ, φ) differentiate envelope vs. half-chair conformations .

- HPLC-MS : Validates purity (>97%) and detects diastereomeric impurities .

Advanced Research Questions

Q. How does the stereochemical arrangement (1S,3S,4S) influence the compound’s reactivity in nucleophilic fluorination or hydroxylation reactions?

- The axial fluorine (4-position) and equatorial hydroxyl (3-position) create steric and electronic effects. For instance, fluorination via DAST (diethylaminosulfur trifluoride) may proceed with retention of configuration due to the rigid cyclohexane chair conformation, as observed in analogous compounds (). Hydroxyl group reactivity (e.g., acetylation) is modulated by hydrogen bonding with the ester carbonyl .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or ¹⁹F NMR shifts)?

- Dynamic NMR : Detects conformational interconversion at elevated temperatures, explaining anomalous coupling constants .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹⁹F chemical shifts and compare with experimental data to validate stereochemistry .

- Cocrystallization Studies : Introduce heavy atoms (e.g., bromine) to enhance X-ray diffraction resolution, addressing discrepancies in dihedral angles between aryl substituents .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the hydroxyl group, while protic solvents (e.g., ethanol) may accelerate ester hydrolysis. Storage at –20°C in inert atmospheres (argon) is recommended, as per supplier guidelines ( ). Degradation products (e.g., free carboxylic acid) are monitored via TLC (Rf comparison with standards) .

Methodological Guidance

Q. What protocols optimize enantiomeric excess (ee) in asymmetric synthesis?

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for fluorination steps to achieve >90% ee, as demonstrated for bicyclic analogs ().

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify diastereomers, enabling separation .

Q. How are diastereomeric byproducts characterized and minimized?

- Diastereomer-Specific Crystallization : Leverage solubility differences in hexane/ethyl acetate mixtures .

- 2D NMR (ROESY) : Identifies spatial proximity between fluorine and adjacent protons, distinguishing (1S,3S,4S) from (1R,3R,4R) diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.